Deruxtecan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Non-Small Cell Lung Cancer (NSCLC)

Application Summary: Datopotamab deruxtecan (Dato-DXd), a TROP2-directed ADC, has been investigated for its efficacy in treating advanced nonsquamous non-small cell lung cancer . This application is particularly relevant for patients who have received at least one prior line of therapy .

Methods of Application: In the TROPION-Lung01 Phase III trial, Dato-DXd was compared to docetaxel, a standard-of-care chemotherapy . The trial involved patient enrolment by tumour histology, balanced across treatment arms .

Results: The trial showed that Dato-DXd demonstrated a statistically significant improvement in progression-free survival (PFS) in the overall trial population and a clinically meaningful PFS benefit in patients with nonsquamous NSCLC .

Breast Cancer

Application Summary: Trastuzumab deruxtecan (T-DXd), a HER2-directed ADC, has shown significant improvements in progression-free survival in breast cancer patients previously treated with endocrine therapy . It has also shown efficacy in patients with HER2-low metastatic breast cancer that has progressed following endocrine therapy .

Methods of Application: In the DESTINY-Breast06 trial, T-DXd was evaluated as the first therapy for patients with HR+, HER2-low, and HER2-ultralow breast cancer after endocrine therapy . The treatment was compared to standard chemotherapy .

Results: T-DXd significantly improved progression-free survival, with similar results in both HER2-low and HER2-ultralow disease . These data suggest that T-DXd may become a preferred first-line treatment option for most patients with HR+ metastatic breast cancer after progression on endocrine therapy .

Gastric or Gastroesophageal Junction Adenocarcinoma

Application Summary: Trastuzumab deruxtecan has been approved for adults with locally advanced or metastatic HER2-positive gastric or gastroesophageal junction (GEJ) adenocarcinoma who have received a prior trastuzumab-based regimen .

Methods of Application: The approval was based on the results of the phase II DESTINY-Gastric01 trial, which evaluated the activity and safety of trastuzumab deruxtecan in patients with HER2-overexpressing NSCLC .

Results: Trastuzumab deruxtecan was significantly more effective than standard chemotherapy in achieving objective response and improving overall survival in Japanese or South Korean adults with advanced HER2-positive gastric or GEJ adenocarcinoma who had received two or more previous therapies .

TROP2 Directed ADC

Application Summary: Datopotamab deruxtecan (Dato-DXd) is an investigational TROP2-directed ADC . It’s designed using Daiichi Sankyo’s proprietary DXd ADC Technology .

Methods of Application: The application of Dato-DXd as a TROP2-directed ADC is being jointly developed by AstraZeneca and Daiichi Sankyo .

Results: The results of the application are still under investigation, but it’s one of the most advanced programmes in AstraZeneca’s ADC scientific platform .

HER2 Negative Breast Cancer

Application Summary: Trastuzumab deruxtecan has shown significant efficacy in previously treated patients with HER2-low metastatic breast cancer, regardless of hormone-receptor status .

Methods of Application: The application was evaluated in the DESTINY-Breast04, 06, and 08 trials .

Results: Trastuzumab deruxtecan significantly prolonged progression-free and overall survival among previously treated patients with HER2-low metastatic breast cancer .

Colorectal Cancer

Application Summary: Trastuzumab deruxtecan has shown significant efficacy in patients with HER2-expressing metastatic colorectal cancer (mCRC) . This is particularly relevant for patients who have exhausted standard therapeutic options .

Methods of Application: The application was evaluated in the DESTINY-CRC01 and DESTINY-CRC02 Phase II trials . These trials assessed the efficacy and safety of trastuzumab deruxtecan in patients with HER2-expressing mCRC that progressed after at least two prior regimens .

Results: Trastuzumab deruxtecan resulted in an objective response rate (ORR) of 45.3% in patients with the highest level of HER2 expression (immunohistochemistry [IHC] 3+) . The median duration of response was 11.8 months . No responses occurred in patients with lower levels of HER2 expression (IHC 1+ or IHC 2+/in situ hybridization [ISH]-negative) .

Pancreatic Cancer

Application Summary: Trastuzumab deruxtecan has shown clinically meaningful activity across a wide range of HER2-expressing solid tumors, including pancreatic cancers .

Methods of Application: The application was evaluated in the DESTINY-PanTumor02 Phase II trial . This trial assessed the efficacy and safety of trastuzumab deruxtecan in patients with HER2-expressing advanced solid tumors that had worsened after at least one systemic treatment .

Results: Trastuzumab deruxtecan resulted in an ORR of 37.1% in the overall study population . A greater response was observed in patients with the highest level of HER2 expression (IHC 3+), where trastuzumab deruxtecan demonstrated a confirmed ORR of 61.3% . The median duration of response was 11.8 months in the overall trial population and 22.1 months in patients with IHC 3+ expression .

Bladder Cancer

Application Summary: Trastuzumab deruxtecan has shown antitumor activity in HER2-positive bladder cancer and other solid tumors, including hard-to-treat cancers . This is particularly relevant for patients who have exhausted standard therapeutic options .

Methods of Application: The application was evaluated in the DS8201-A-U105 trial of trastuzumab deruxtecan with nivolumab in patients with HER2-expressing urothelial carcinoma (UC) . The trial involved adult patients with pathologically documented advanced/metastatic UC who had centrally confirmed HER2 expression by immunohistochemistry (IHC) 2+/3+ (cohort 3; high expression) or IHC 1+ (cohort 4; low expression) who had received prior platinum-based therapy with documented progression .

Results: In cohort 3, the objective response rate by independent central review was 36.7% (95% CI, 19.9-56.1) with four patients experiencing complete response (13.3%) and 7 experiencing partial response (23.3%) .

Ovarian Cancer

Application Summary: Raludotatug deruxtecan (R-DXd), a CDH6-directed antibody-drug conjugate (ADC), has shown promising activity in patients with heavily pretreated, platinum-resistant ovarian cancer .

Methods of Application: The application was evaluated in the REJOICE-Ovarian01 Phase 2/3 trial . This trial evaluated the efficacy and safety of raludotatug deruxtecan in patients with platinum-resistant, high-grade ovarian cancer, including primary peritoneal or fallopian tube cancer, who received at least one and no more than three prior systemic lines of anticancer therapy .

Results: The initiation of REJOICE-Ovarian01 is based on results from an ongoing Phase 1 trial of raludotatug deruxtecan presented at the European Society for Medical Oncology Congress 2023 with a subgroup analysis presented at the Society for Gynecologic Oncology (SGO) 2024 Annual Meeting on Women’s Cancer .

Deruxtecan is a novel compound primarily recognized as a component of the antibody-drug conjugate known as trastuzumab deruxtecan. This compound is specifically designed to target and treat cancers that express the human epidermal growth factor receptor 2, commonly referred to as HER2. Deruxtecan acts as a topoisomerase I inhibitor, which interferes with DNA replication and transcription, ultimately leading to cell death in cancerous cells. Its molecular structure includes a protease-cleavable maleimide tetrapeptide linker that connects it to the monoclonal antibody trastuzumab, facilitating targeted delivery to HER2-positive tumors .

- T-DXd's mechanism of action is twofold:

- Targeted delivery: Trastuzumab binds specifically to HER2 receptors on cancer cells, acting as a Trojan horse to deliver deruxtecan directly to the tumor site [].

- Cytotoxic effect: Once inside the cancer cell, the linker is cleaved, releasing deruxtecan. Deruxtecan disrupts DNA replication by inhibiting topoisomerase I, ultimately leading to cancer cell death [].

- T-DXd, like many chemotherapeutic agents, can have significant side effects. These include interstitial lung disease (ILD), nausea, fatigue, and neutropenia (low white blood cell count) [].

- Clinical trials are essential for evaluating the safety and efficacy of T-DXd in different cancer types and treatment regimens [, ].

The primary chemical reaction involving deruxtecan occurs when the compound is internalized by HER2-positive cancer cells. Following internalization, lysosomal enzymes cleave the peptide linker, releasing deruxtecan. This release allows deruxtecan to inhibit topoisomerase I, leading to DNA damage and subsequent apoptosis of the malignant cells . The metabolic pathway of deruxtecan involves its conversion into smaller peptides and amino acids through catabolic processes, primarily mediated by enzymes such as cathepsin B and L .

Deruxtecan exhibits potent cytotoxic activity due to its mechanism of action as a topoisomerase I inhibitor. By inducing DNA double-strand breaks during the replication process, deruxtecan effectively triggers apoptosis in cells that express HER2. Additionally, it has been shown to elicit an immune response that may further enhance its anti-tumor efficacy by affecting surrounding non-cancerous cells . Clinical studies have demonstrated its effectiveness in treating various cancers, including breast cancer and non-small cell lung cancer, particularly in patients with HER2 mutations or overexpression .

The synthesis of deruxtecan involves several steps:

- Linker Construction: The maleimide tetrapeptide linker is synthesized through peptide coupling techniques.

- Conjugation: The linker is chemically conjugated to the topoisomerase I inhibitor derivative (exatecan) using specific coupling agents that facilitate the formation of stable bonds.

- Purification: The resulting compound is purified using chromatography techniques to ensure high purity levels suitable for clinical use.

- Characterization: Final products are characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structure and integrity .

Deruxtecan is primarily utilized in oncology as part of trastuzumab deruxtecan for the treatment of:

- HER2-positive breast cancer: Particularly in patients who have previously received anti-HER2 therapies.

- Gastric and gastroesophageal junction cancers: For patients whose tumors express HER2.

- Non-small cell lung cancer: Specifically for cases with aberrant HER2 expression.

- Other solid tumors: Under investigation for broader applications in various malignancies expressing HER2 .

Interaction studies have indicated that deruxtecan has a low potential for inhibiting major drug transporters at clinically relevant concentrations. It is primarily metabolized by cytochrome P450 3A4, which plays a crucial role in its pharmacokinetics. Furthermore, studies have shown that deruxtecan interacts with transporters such as OATP1B1 and OATP1B3, which may influence its distribution and elimination from the body . Understanding these interactions is vital for optimizing therapeutic regimens and minimizing adverse effects.

Deruxtecan shares similarities with several other compounds used in targeted cancer therapies. Below are some notable comparisons:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Trastuzumab | Monoclonal Antibody | Binds to HER2 receptor | First approved anti-HER2 therapy |

| Ado-trastuzumab emtansine | Antibody-Drug Conjugate | Delivers cytotoxic agent via HER2 targeting | Uses a different cytotoxic agent (maytansine) |

| Lapatinib | Tyrosine Kinase Inhibitor | Inhibits HER2 and epidermal growth factor receptor 1 | Oral administration; dual inhibition |

| Neratinib | Tyrosine Kinase Inhibitor | Irreversible inhibition of HER2 | Extended duration of action due to irreversible binding |

Deruxtecan's uniqueness lies in its design as an antibody-drug conjugate that combines targeted therapy with potent cytotoxicity through direct DNA damage mechanisms, distinguishing it from other therapies that may not directly induce such effects on DNA .

Molecular Structure and Formula (C₅₂H₅₆FN₉O₁₃)

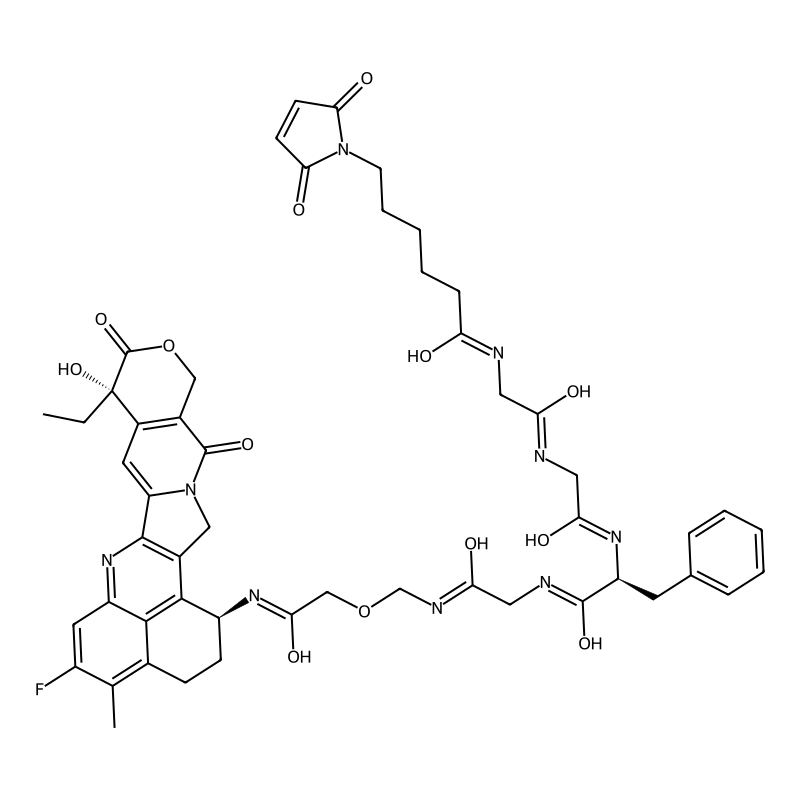

Deruxtecan is a complex antibody-drug conjugate payload component with the molecular formula C₅₂H₅₆FN₉O₁₃, significantly different from the formula provided in the query title [1]. The compound possesses a molecular weight of 1034.1 grams per mole and is registered under Chemical Abstracts Service number 1599440-13-7 [1] [2]. The complete chemical nomenclature of deruxtecan is N-(6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl)glycylglycyl-L-phenylalanyl-N-((2-(((1S,9S)-9-ethyl-5-fluoro-2,3,9,10,13,15-hexahydro-9-hydroxy-4-methyl-10,13-dioxo-1H,12H-benzo(de)pyrano(3',4':6,7)indolizino(1,2-b)quinolin-1-yl)amino)-2-oxoethoxy)methyl)glycinamide [1].

The structural architecture of deruxtecan comprises a drug-linker conjugate composed of a derivative of exatecan (designated as DXd) and a maleimide-glycine-glycine-phenylalanine-glycine peptide linker [3] [4]. This sophisticated molecular design incorporates both the cytotoxic payload derived from the camptothecin analogue exatecan and a tetrapeptide-based cleavable linker system [16]. The compound exhibits absolute stereochemistry with three defined stereocenters out of three possible positions [5].

| Property | Value |

|---|---|

| Molecular Formula | C₅₂H₅₆FN₉O₁₃ |

| Molecular Weight | 1034.1 g/mol |

| Chemical Abstracts Service Number | 1599440-13-7 |

| Stereochemistry | Absolute |

| Defined Stereocenters | 3 / 3 |

Stereochemistry and Conformational Analysis

The stereochemical configuration of deruxtecan is characterized by absolute stereochemistry with precise three-dimensional arrangements at critical chiral centers [12]. The compound maintains the (1S,9S) configuration inherited from its parent exatecan derivative, where the S configuration at carbon-1 occurs at the quinoline-indolizino junction and the S configuration at carbon-9 is located at the ethyl-hydroxy bearing carbon center [12] [18]. These stereochemical features are essential for maintaining the biological activity and specificity of the topoisomerase I inhibition mechanism [7].

Conformational analysis reveals that deruxtecan possesses limited flexibility due to the rigid hexacyclic core structure of the payload component [1] [2]. The conformer generation is computationally challenging due to the high molecular complexity, extensive atom count, and significant structural flexibility primarily arising from the peptide linker portion [1]. The rigid hexacyclic camptothecin-derived core provides structural stability while the flexible peptide linker allows for appropriate positioning during target binding and subsequent enzymatic cleavage [20].

The stereochemical stability of deruxtecan under normal storage conditions is maintained through the preservation of the chiral centers that are critical for topoisomerase I binding and inhibition [25]. The absolute stereochemistry designation ensures consistent biological activity and prevents the formation of inactive enantiomers that could compromise therapeutic efficacy [12].

| Stereochemical Parameter | Description |

|---|---|

| Stereogenic Centers | Three defined stereocenters with absolute stereochemistry |

| Configuration at Carbon-1 | S configuration at the quinoline-indolizino junction |

| Configuration at Carbon-9 | S configuration at the ethyl-hydroxy bearing carbon |

| Conformational Flexibility | Limited by the rigid hexacyclic core structure |

| Structural Rigidity | Rigid hexacyclic core with flexible peptide linker portion |

Physicochemical Properties and Stability Profile

Deruxtecan exhibits distinctive physicochemical characteristics that contribute to its functionality as an antibody-drug conjugate payload [22] [23]. The compound appears as a solid with a light yellow to white coloration and demonstrates a predicted density of 1.48 ± 0.1 grams per cubic centimeter [22] [23]. The predicted boiling point reaches 1491.1 ± 65.0 degrees Celsius, indicating substantial thermal stability under normal conditions [22] [23].

Solubility characteristics reveal that deruxtecan requires ultrasonic assistance to achieve a maximum concentration of 35 milligrams per milliliter (33.85 millimolar) in dimethyl sulfoxide [3] [4]. The compound exhibits a predicted logarithmic partition coefficient (LogP) of -0.4, indicating hydrophilic tendencies that facilitate aqueous formulation [5]. The predicted acid dissociation constant (pKa) of 11.18 ± 0.40 suggests basic properties under physiological conditions [22].

The hydrogen bonding profile demonstrates seven hydrogen bond donor sites and fifteen hydrogen bond acceptor sites, contributing to the compound's interaction potential with biological targets [5]. The topological polar surface area measures 301 square angstroms, while the structure contains twenty-two rotatable bonds that provide conformational flexibility primarily in the linker region [5].

Stability analysis reveals exceptional plasma stability with less than 2.1 percent payload release after twenty-one days of incubation in human plasma [20]. This remarkable stability in systemic circulation is attributed to the innovative tetrapeptide-based linker design that resists premature cleavage [19] [20]. The compound requires storage at temperatures between -25 and -15 degrees Celsius with protection from light due to photolabile characteristics [25].

| Physicochemical Property | Value |

|---|---|

| Physical Appearance | Solid |

| Color | Light Yellow to White |

| Density | 1.48 ± 0.1 g/cm³ |

| Boiling Point | 1491.1 ± 65.0 °C (Predicted) |

| Solubility in Dimethyl Sulfoxide | 35 mg/mL (33.85 mM; requires ultrasonic) |

| Plasma Stability | <2.1% release after 21 days |

| LogP (Predicted) | -0.4 |

| pKa (Predicted) | 11.18 ± 0.40 |

| Hydrogen Bond Donor Count | 7 |

| Hydrogen Bond Acceptor Count | 15 |

| Topological Polar Surface Area | 301 Ų |

| Rotatable Bond Count | 22 |

Structure-Activity Relationship (SAR) Parameters

The structure-activity relationship of deruxtecan demonstrates sophisticated molecular engineering designed to optimize therapeutic efficacy while minimizing systemic toxicity [16] [20]. The topoisomerase I inhibition activity of the DXd payload exhibits an inhibitory concentration (IC50) of 2.2 micromolar, representing the core mechanism responsible for cytotoxic activity [15]. This potency enhancement represents approximately ten-fold higher activity compared to SN-38, the active metabolite of irinotecan, demonstrating significant therapeutic improvement [7] [13].

The linker stability represents a critical structure-activity relationship parameter, where the tetrapeptide-based glycine-glycine-phenylalanine-glycine sequence provides exceptional stability in plasma while enabling selective cleavage in the tumor microenvironment [20]. The enzymatic cleavage mechanism relies on lysosomal cathepsins that are upregulated in cancer cells, ensuring tumor-selective payload release [6] [7]. This selective cleavage mechanism prevents premature drug release in systemic circulation while facilitating targeted delivery to malignant tissue [19].

The membrane permeability characteristics of the released payload enable a cytotoxic bystander effect, allowing the active compound to affect neighboring tumor cells regardless of target expression levels [6] [13]. This bystander killing mechanism extends therapeutic efficacy beyond cells that directly bind the targeting antibody, potentially addressing tumor heterogeneity challenges [6].

The structural optimization incorporates multiple design elements that enhance therapeutic performance [16]. The high drug-to-antibody ratio of approximately eight provides increased payload delivery compared to conventional antibody-drug conjugates [6] [21]. The homogeneous conjugation achieved through the novel linker technology reduces hydrophobic aggregation typically associated with high drug loading [16].

| Structure-Activity Relationship Parameter | Description |

|---|---|

| Topoisomerase I Inhibition | DXd payload inhibits DNA topoisomerase I with IC50 of 2.2 μM |

| Linker Stability | Tetrapeptide-based linker provides stability in plasma |

| Linker Cleavage | Selective cleavage by lysosomal cathepsins in tumor microenvironment |

| Membrane Permeability | Released payload enables bystander killing effect |

| Payload Release Mechanism | Enzymatic cleavage of glycine-glycine-phenylalanine-glycine peptide linker |

| Potency Enhancement | Approximately 10-fold higher potency than SN-38 |

| Structural Optimization | Optimized for circulation stability and selective tumor release |

Comparison with Parent Compound Exatecan (DX-8951)

The structural relationship between deruxtecan and its parent compound exatecan (DX-8951) reveals significant modifications designed to enable antibody-drug conjugate functionality [15] [18]. Exatecan possesses the molecular formula C₂₄H₂₂FN₃O₄ with a molecular weight of 435.45 grams per mole, representing a substantially smaller and less complex structure compared to deruxtecan [18]. The parent compound maintains absolute stereochemistry with two defined stereocenters out of two possible positions, which are preserved in the deruxtecan derivative [18].

The structural architecture of exatecan represents a hexacyclic camptothecin analogue that functions as a second-generation topoisomerase inhibitor [18]. This camptothecin core structure provides the fundamental mechanism of action through DNA topoisomerase I inhibition, preventing cellular replication and ultimately leading to apoptotic cell death [18]. The parent compound was developed collaboratively by Daiichi Pharmaceutical and Yakult Honsha as a water-soluble camptothecin derivative with enhanced therapeutic properties [18].

The modification from exatecan to deruxtecan involves the incorporation of a sophisticated peptide linker system that fundamentally alters the compound's properties and applications [3] [17]. While exatecan functions as a standalone cytotoxic agent, deruxtecan serves as a specialized payload component designed specifically for antibody-drug conjugate applications [3] [17]. The addition of the maleimide-glycine-glycine-phenylalanine-glycine peptide linker increases the molecular complexity and enables selective conjugation to antibody systems [3].

The potency comparison reveals that both compounds demonstrate superior activity compared to conventional chemotherapy agents, with exatecan showing higher potency than irinotecan and deruxtecan exhibiting approximately ten-fold enhancement over SN-38 [15] [7]. The structural modifications in deruxtecan preserve the essential topoisomerase I inhibitory activity while adding tumor-selective delivery capabilities through the cleavable linker technology [16].

The stability profiles differ significantly between the two compounds, with exatecan designed for direct therapeutic administration and deruxtecan engineered for extended circulation stability when conjugated to antibody carriers [19] [20]. The parent compound exatecan undergoes rapid clearance following intravenous administration, while deruxtecan demonstrates exceptional plasma stability when incorporated into antibody-drug conjugate systems [19].

| Comparison Parameter | Deruxtecan | Exatecan (DX-8951) |

|---|---|---|

| Molecular Formula | C₅₂H₅₆FN₉O₁₃ | C₂₄H₂₂FN₃O₄ |

| Molecular Weight | 1034.1 g/mol | 435.45 g/mol |

| Structure Type | Antibody-drug conjugate payload | Hexacyclic camptothecin analogue |

| Mechanism of Action | Topoisomerase I inhibitor | Topoisomerase I inhibitor |

| Stereochemistry | Absolute | Absolute |

| Defined Stereocenters | 3 / 3 | 2 / 2 |

| Functional Groups | Maleimide-glycine-glycine-phenylalanine-glycine peptide linker | Camptothecin core structure |

| Potency | Approximately 10-fold more potent than SN-38 | Higher potency than irinotecan |

| Structural Modification | Contains tetrapeptide-based cleavable linker | Parent compound of deruxtecan payload |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Shitara K, Iwata H, Takahashi S, Tamura K, Park H, Modi S, Tsurutani J, Kadowaki S, Yamaguchi K, Iwasa S, Saito K, Fujisaki Y, Sugihara M, Shahidi J, Doi T. Trastuzumab deruxtecan (DS-8201a) in patients with advanced HER2-positive gastric cancer: a dose-expansion, phase 1 study. Lancet Oncol. 2019 Jun;20(6):827-836. doi: 10.1016/S1470-2045(19)30088-9. Epub 2019 Apr 29. Erratum in: Lancet Oncol. 2019 May 10;:. PubMed PMID: 31047804.

3: Tamura K, Tsurutani J, Takahashi S, Iwata H, Krop IE, Redfern C, Sagara Y, Doi T, Park H, Murthy RK, Redman RA, Jikoh T, Lee C, Sugihara M, Shahidi J, Yver A, Modi S. Trastuzumab deruxtecan (DS-8201a) in patients with advanced HER2-positive breast cancer previously treated with trastuzumab emtansine: a dose-expansion, phase 1 study. Lancet Oncol. 2019 Jun;20(6):816-826. doi: 10.1016/S1470-2045(19)30097-X. Epub 2019 Apr 29. Erratum in: Lancet Oncol. 2019 May 10;:. PubMed PMID: 31047803.

4: Rinnerthaler G, Gampenrieder SP, Greil R. HER2 Directed Antibody-Drug-Conjugates beyond T-DM1 in Breast Cancer. Int J Mol Sci. 2019 Mar 5;20(5). pii: E1115. doi: 10.3390/ijms20051115. Review. PubMed PMID: 30841523; PubMed Central PMCID: PMC6429068.

5: Nakada T, Sugihara K, Jikoh T, Abe Y, Agatsuma T. The Latest Research and Development into the Antibody-Drug Conjugate, [fam-] Trastuzumab Deruxtecan (DS-8201a), for HER2 Cancer Therapy. Chem Pharm Bull (Tokyo). 2019;67(3):173-185. doi: 10.1248/cpb.c18-00744. Review. PubMed PMID: 30827997.

6: Bartsch R, Bergen E. ASCO 2018: highlights in HER2-positive metastatic breast cancer. Memo. 2018;11(4):280-283. doi: 10.1007/s12254-018-0441-x. Epub 2018 Oct 11. Review. PubMed PMID: 30595754; PubMed Central PMCID: PMC6280772.

7: Nagai Y, Oitate M, Shiozawa H, Ando O. Comprehensive preclinical pharmacokinetic evaluations of trastuzumab deruxtecan (DS-8201a), a HER2-targeting antibody-drug conjugate, in cynomolgus monkeys. Xenobiotica. 2019 Sep;49(9):1086-1096. doi: 10.1080/00498254.2018.1531158. Epub 2019 Jan 4. PubMed PMID: 30351177.

8: Lote H, Valeri N, Chau I. HER2 inhibition in gastro-oesophageal cancer: A review drawing on lessons learned from breast cancer. World J Gastrointest Oncol. 2018 Jul 15;10(7):159-171. doi: 10.4251/wjgo.v10.i7.159. Review. PubMed PMID: 30079142; PubMed Central PMCID: PMC6068859.

9: Trastuzumab Deruxtecan Targets HER2+ Cancers. Cancer Discov. 2018 Aug;8(8):OF5. doi: 10.1158/2159-8290.CD-NB2018-083. Epub 2018 Jun 27. PubMed PMID: 29950345.

10: Iwata TN, Ishii C, Ishida S, Ogitani Y, Wada T, Agatsuma T. A HER2-Targeting Antibody-Drug Conjugate, Trastuzumab Deruxtecan (DS-8201a), Enhances Antitumor Immunity in a Mouse Model. Mol Cancer Ther. 2018 Jul;17(7):1494-1503. doi: 10.1158/1535-7163.MCT-17-0749. Epub 2018 Apr 27. PubMed PMID: 29703841.

11: Doi T, Shitara K, Naito Y, Shimomura A, Fujiwara Y, Yonemori K, Shimizu C, Shimoi T, Kuboki Y, Matsubara N, Kitano A, Jikoh T, Lee C, Fujisaki Y, Ogitani Y, Yver A, Tamura K. Safety, pharmacokinetics, and antitumour activity of trastuzumab deruxtecan (DS-8201), a HER2-targeting antibody-drug conjugate, in patients with advanced breast and gastric or gastro-oesophageal tumours: a phase 1 dose-escalation study. Lancet Oncol. 2017 Nov;18(11):1512-1522. doi: 10.1016/S1470-2045(17)30604-6. Epub 2017 Oct 13. PubMed PMID: 29037983.

Explore Compound Types